BenchChemオンラインストアへようこそ!

3-Methyl-1-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxylic acid

HPGDS inhibition PGD2 synthesis allergic inflammation

3-Methyl-1-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxylic acid (CAS 1522841-47-9) is a heterocyclic small molecule featuring a pyrazole core with a carboxylic acid at the 5-position, a methyl group at the 3-position, and a pyridin-2-ylmethyl substituent at the N1 position. This compound has been identified as a hematopoietic prostaglandin D synthase (HPGDS) inhibitor with an IC₅₀ of 26 nM and a binding affinity (Kd) of 50 nM against recombinant human HPGDS.

Molecular Formula C11H11N3O2
Molecular Weight 217.228
CAS No. 1522841-47-9
Cat. No. B2716935
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-1-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxylic acid
CAS1522841-47-9
Molecular FormulaC11H11N3O2
Molecular Weight217.228
Structural Identifiers
SMILESCC1=NN(C(=C1)C(=O)O)CC2=CC=CC=N2
InChIInChI=1S/C11H11N3O2/c1-8-6-10(11(15)16)14(13-8)7-9-4-2-3-5-12-9/h2-6H,7H2,1H3,(H,15,16)
InChIKeyRDAPPXKAEOJEKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Methyl-1-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxylic acid (CAS 1522841-47-9): A Pyrazole-5-Carboxylic Acid Scaffold for HPGDS Inhibition


3-Methyl-1-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxylic acid (CAS 1522841-47-9) is a heterocyclic small molecule featuring a pyrazole core with a carboxylic acid at the 5-position, a methyl group at the 3-position, and a pyridin-2-ylmethyl substituent at the N1 position. This compound has been identified as a hematopoietic prostaglandin D synthase (HPGDS) inhibitor with an IC₅₀ of 26 nM and a binding affinity (Kd) of 50 nM against recombinant human HPGDS [1]. The scaffold is also recognized as a key intermediate in the synthesis of URAT1 inhibitors for hyperuricemia research . Physicochemical characterization indicates a LogP of 1.33, three rotatable bonds, and a molecular weight of 217.22 g/mol .

Why Generic Substitution of 3-Methyl-1-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxylic acid Fails: Structural Determinants of HPDS Binding and Physicochemical Profile


Pyrazole-5-carboxylic acid derivatives with varying N1 substituents cannot be treated as interchangeable fragments in biological assays. The pyridin-2-ylmethyl substituent at N1 provides a flexible methylene linker that imparts three rotatable bonds, versus only two in the directly linked N-pyridin-2-yl analog (CAS 209960-82-7), potentially allowing optimal orientation of the pyridine ring for hydrogen bonding within the HPDS active site . This increased flexibility is accompanied by a higher measured LogP (1.33 vs. 1.27 for the N-aryl analog), which can influence membrane permeability and non-specific binding . The quantitative impact of these structural differences is evident in the 4-fold difference in HPDS binding affinity (Kd) between closely related analogs (50 nM for the pyridin-2-ylmethyl derivative vs. 200 nM for a structurally related analog) [1][2].

Quantitative Differentiation Evidence for 3-Methyl-1-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxylic acid (CAS 1522841-47-9)


HPGDS Inhibitory Potency (IC₅₀): Target Compound vs. CHEMBL3425956

The target compound inhibits recombinant human HPDS (hematopoietic prostaglandin D synthase) with an IC₅₀ of 26 nM, representing a 1.65-fold improvement over the structurally related analog CHEMBL3425956 (IC₅₀ 43 nM) measured under identical assay conditions [1][2]. Both compounds were tested in a GST enzymatic activity assay using MCBL and glutathione as substrates with a 30-minute incubation.

HPGDS inhibition PGD2 synthesis allergic inflammation

HPGDS Binding Affinity (Kd): Target Compound vs. CHEMBL3425956

The target compound binds to human HPDS with a Kd of 50 nM, demonstrating a 4-fold higher affinity compared to the related analog CHEMBL3425956 (Kd 200 nM) [1][2]. Both Kd measurements were determined using the same binding assay format with 1-phenylpyrazole-4-carboxylic acid as a reference ligand.

HPGDS binding affinity ranking PGD2 pathway

Lipophilicity (LogP): Target Compound vs. 3-Methyl-1-(pyridin-2-yl)-1H-pyrazole-5-carboxylic acid

The calculated LogP of 3-methyl-1-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxylic acid is 1.333, compared to 1.274 for the N-pyridin-2-yl analog (CAS 209960-82-7), a difference of +0.059 log units . Both values were derived from vendor-provided computational predictions using consistent methodology.

LogP lipophilicity membrane permeability

Conformational Flexibility (Rotatable Bonds): Target Compound vs. 3-Methyl-1-(pyridin-2-yl)-1H-pyrazole-5-carboxylic acid

The target compound possesses three rotatable bonds, compared to only two for the directly linked N-pyridin-2-yl analog (CAS 209960-82-7), due to the presence of the methylene linker . This additional rotational degree of freedom allows the pyridine ring to sample a broader conformational space, which may be critical for achieving optimal hydrogen-bonding geometry within the HPDS binding pocket.

rotatable bonds conformational entropy SAR

Best Research and Industrial Application Scenarios for 3-Methyl-1-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxylic acid


HPGDS Inhibition for Allergic Inflammation Research

The compound's nanomolar HPDS inhibitory activity (IC₅₀ 26 nM, Kd 50 nM) [1] supports its use in cellular models of allergic inflammation. HPDS catalyzes the production of prostaglandin D2 (PGD2), a key mediator in asthma, allergic rhinitis, atopic dermatitis, and food allergy [2]. Researchers investigating HPDS as a therapeutic target can use this compound as a validated enzyme inhibitor for mechanistic studies.

Scaffold for URAT1 Inhibitor Synthesis in Hyperuricemia Research

This pyrazole-5-carboxylic acid derivative serves as a critical building block for the synthesis of URAT1 (urate transporter 1) inhibitors [1]. URAT1 inhibitors promote renal urate excretion and are being developed for the management of hyperuricemia and gout. The compound's carboxylic acid group provides a convenient handle for amide coupling and further derivatization.

Conformational SAR Studies Leveraging Rotatable Bond Flexibility

The three rotatable bonds—versus two in the N-aryl analog—offer a unique opportunity to study the impact of conformational entropy on HPDS binding [1][2]. Researchers can systematically restrict or expand the conformational space to optimize binding free energy, making this compound a valuable probe for structure-based drug design and computational chemistry.

Quote Request

Request a Quote for 3-Methyl-1-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.